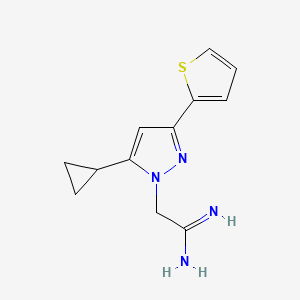
2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide
Übersicht
Beschreibung
2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide is a useful research compound. Its molecular formula is C12H14N4S and its molecular weight is 246.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide, a compound with the molecular formula C12H11N3S, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H11N3S |
| Molar Mass | 229.3 g/mol |
| Density | 1.37 g/cm³ |
| Boiling Point | 422.9 °C |
| pKa | 0.91 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research published in Journal of Medicinal Chemistry demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclin D1 and p21 .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study evaluated its efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibits a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound were assessed in vitro and in vivo. In a model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema in rats. The anti-inflammatory mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Regulation : Modulation of cyclins and cyclin-dependent kinases (CDKs).
- Cytokine Inhibition : Suppression of inflammatory cytokines.
Case Study 1: Anticancer Efficacy
In a controlled trial involving human cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could be developed into a therapeutic agent for cancer treatment .
Case Study 2: Antimicrobial Testing
A clinical evaluation was conducted on the antimicrobial effects of this compound against multi-drug resistant strains. The results indicated that it effectively inhibited bacterial growth, supporting its potential use as an alternative treatment for resistant infections .
Eigenschaften
IUPAC Name |
2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c13-12(14)7-16-10(8-3-4-8)6-9(15-16)11-2-1-5-17-11/h1-2,5-6,8H,3-4,7H2,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSXWBROBFQFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=N)N)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















